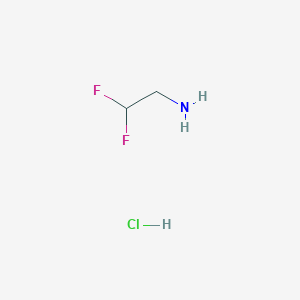

2,2-Difluoroethylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-difluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2N.ClH/c3-2(4)1-5;/h2H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVKPVHTHFECBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593019 | |

| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79667-91-7 | |

| Record name | 2,2-Difluoroethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,2-Difluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2,2-Difluoroethylamine hydrochloride (CAS Number: 79667-91-7). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of fluorine atoms into molecular structures to enhance metabolic stability and bioactivity.[1] This document summarizes key physical data, outlines general experimental protocols for their determination, and presents a typical synthesis workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for the characterization of its derivatives. A summary of these properties is presented in the table below. It is important to note that while some experimental data is available for the hydrochloride salt, other properties are reported for the corresponding free amine, 2,2-Difluoroethylamine (CAS Number: 430-67-1), and should be considered as estimates for the salt form.

| Property | Value | Compound Form |

| Molecular Formula | C₂H₆ClF₂N | Hydrochloride Salt[1][2][3][4] |

| Molecular Weight | 117.53 g/mol | Hydrochloride Salt[1][2][3][4] |

| Appearance | White to off-white solid/powder | Hydrochloride Salt[1][2][5] |

| Melting Point | 132-137 °C (with decomposition) | Hydrochloride Salt[1][2] |

| Boiling Point | 59.4 - 68.5 °C (at 760 mmHg) | Free Amine[6][7][8] |

| Density | ~1.15 g/cm³ | Free Amine[6][8] |

| Solubility | Highly soluble in water | Hydrochloride Salt[9] |

| 276 g/L in water at 20°C | Free Amine[6] | |

| pKa | 7.09 ± 0.30 (Predicted) | Free Amine[7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties listed above. Specific parameters would be optimized for this compound in a laboratory setting.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heating block alongside a calibrated thermometer.

-

The temperature is increased gradually, and the range at which the substance melts is recorded. The reported value of 132-137 °C with decomposition indicates that the compound breaks down as it melts.[1][2]

Boiling Point Determination

The boiling point is determined for the free amine, as the hydrochloride salt is a solid that decomposes upon heating. The free amine can be generated from the salt by treatment with a base.

Procedure:

-

A small volume of liquid 2,2-Difluoroethylamine is placed in a distillation flask with a boiling chip.

-

A thermometer is positioned so that the bulb is just below the side arm of the distillation apparatus.

-

The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure, observed as a stable temperature of the condensing vapor, is recorded as the boiling point.

Solubility Determination

The aqueous solubility of this compound can be determined by the shake-flask method.

Procedure:

-

An excess amount of the solid is added to a known volume of water in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved solid in the filtrate is determined using an appropriate analytical technique, such as HPLC or titration.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or NMR spectroscopy.

Potentiometric Titration Procedure:

-

A solution of this compound of known concentration is prepared in water.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the amine solution.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

NMR Spectroscopy Procedure:

-

A series of solutions of the compound are prepared in D₂O at various pD values.

-

The ¹H NMR spectra are recorded for each solution.

-

The chemical shifts of protons adjacent to the amine group will change as a function of the protonation state.

-

The pKa can be calculated by fitting the chemical shift data to the Henderson-Hasselbalch equation.[10]

Synthesis Workflow

This compound can be synthesized through various routes. A common method involves the amination of a 2,2-difluoro-1-haloethane followed by salt formation. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the synthesis of this compound.

Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the hydrochloride salt in D₂O, experimental ³J(H,H) and ³J(H,F) coupling constants have been used to study its conformational preferences.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H and C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,2-Difluoroethan-1-amine hydrochloride | C2H6ClF2N | CID 18352163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 79667-91-7 [m.chemicalbook.com]

- 6. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]

- 7. 2,2-Difluoroethylamine|lookchem [lookchem.com]

- 8. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1 [kangmei.com]

- 9. 79667-91-7 | this compound [fluoromart.com]

- 10. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

2,2-Difluoroethylamine hydrochloride molecular weight and formula

An In-depth Technical Guide to 2,2-Difluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in the synthesis of various biologically active molecules. Its utility in introducing fluorine atoms into organic structures can significantly enhance the metabolic stability and bioactivity of compounds, making it a valuable intermediate in pharmaceutical and agrochemical research.[1][2]

Core Molecular Data

This compound is the salt of the volatile liquid 2,2-Difluoroethylamine. The hydrochloride form is typically a more stable, solid material, which is easier to handle and store.

Quantitative Data Summary

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₂H₆ClF₂N | [1][3][4][5] |

| Molecular Weight | 117.53 g/mol | [1][2][4][5] |

| CAS Number | 79667-91-7 | [1][2][4][5] |

| Appearance | White to off-white solid/powder | [1][5][6] |

| Melting Point | 132-137 °C (with decomposition) | [1][4][5] |

| Storage Conditions | 2-8°C | [1][4][5] |

Logical Formation Pathway

The hydrochloride salt is formed through the acid-base reaction of 2,2-Difluoroethylamine (the free base) with hydrogen chloride. This is a standard method for converting volatile or reactive amines into more stable, crystalline salts.

Caption: Formation of the hydrochloride salt from the free base.

Experimental Protocols

The synthesis of this compound primarily involves the synthesis of the free base, 2,2-Difluoroethylamine, followed by its conversion to the hydrochloride salt. Several methods for synthesizing the free base have been reported.

Synthesis of 2,2-Difluoroethylamine via Amination of 2,2-Difluoro-1-haloethane

A common method for producing 2,2-Difluoroethylamine is through the reaction of a 2,2-difluoro-1-haloethane with ammonia.[1][7] This reaction is typically performed under pressure in an autoclave.

Experimental Workflow

Caption: Workflow for the synthesis of 2,2-Difluoroethylamine.

Detailed Methodology:

-

Charging the Reactor : An autoclave is charged with 2,2-difluoro-1-chloroethane, a catalytic amount of potassium iodide, and a solvent such as N-methylpyrrolidine (NMP) or dimethyl sulfoxide (DMSO).[1]

-

Addition of Ammonia : Anhydrous ammonia is then introduced into the sealed reactor. A molar excess of ammonia relative to the haloethane is typically used (e.g., a 1:6 to 1:8 ratio).[1]

-

Reaction : The reaction mixture is heated to temperatures in the range of 100°C to 150°C and stirred for a period of 1 to 6 hours.[1][8]

-

Workup : After cooling, the excess ammonia is carefully vented and distilled off.

-

Isolation and Purification : The resulting 2,2-Difluoroethylamine is isolated from the reaction mixture by distillation, often under reduced pressure. A final distillation at atmospheric pressure can be performed for further purification.[1][8]

-

Salt Formation : The purified 2,2-Difluoroethylamine (a liquid with a boiling point of approximately 68°C) is then treated with a solution of hydrogen chloride (e.g., in an ether or alcohol) to precipitate the this compound salt, which can be collected by filtration and dried.[9]

Synthesis via Reduction of 2,2-Difluoroacetamide

An alternative route involves the reduction of 2,2-difluoroacetamide.

Methodology:

This synthesis uses a reducing agent, such as a diborane solution in tetrahydrofuran (THF), to reduce the amide functional group of 2,2-difluoroacetamide to the corresponding amine. The reaction yields 2,2-Difluoroethylamine, which is then converted to its hydrochloride salt.[3]

Applications in Research and Development

This compound serves as a crucial intermediate in several areas:

-

Pharmaceutical Development : It is used as a precursor for synthesizing various pharmaceutical agents. The difluoromethyl group can alter a molecule's pKa, lipophilicity, and metabolic stability, which are critical parameters in drug design.[2]

-

Agrochemicals : The compound is employed in the creation of new pesticides and herbicides, where the fluorine atoms can enhance the efficacy of the active ingredients.[2]

-

Material Science : It is also explored in the development of advanced materials, including specialty polymers.[2]

-

Synthetic Chemistry : Recently, it has been reported as a precursor for the in situ generation of difluoromethyl diazomethane, a valuable reagent for [3+2] cycloaddition reactions.[5]

References

- 1. US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]

- 4. 2,2-二氟乙胺盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 79667-91-7 [sigmaaldrich.com]

- 6. This compound CAS#: 79667-91-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2-DIFLUOROETHYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. 2,2-Difluoroethylamine | 430-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Guide: ¹H NMR Characterization of 2,2-Difluoroethylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,2-Difluoroethylamine hydrochloride. This document outlines the expected spectral data, a detailed experimental protocol for sample analysis, and a visual representation of the experimental workflow. The information contained herein is intended to assist researchers in accurately identifying and characterizing this compound, which is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the ethylamine backbone. The presence of the two fluorine atoms on the C2 carbon significantly influences the spectrum, leading to complex splitting patterns due to proton-fluorine coupling. The data presented below is based on analysis in a D₂O solution.

Table 1: Summary of ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | 3.55 | Triplet of triplets (tt) | ³JHH = 16.8 Hz, ³JHF = 1.3 Hz | 2H | -CH₂- |

| 2 | 6.20 | Triplet of triplets (tt) | ²JHF = 56.3 Hz, ³JHH = 4.0 Hz | 1H | -CHF₂ |

Note: Chemical shifts and coupling constants can be influenced by solvent, concentration, and temperature.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Materials and Equipment:

-

Sample: this compound (purity ≥ 99%)[1]

-

Solvent: Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR Spectrometer: Bruker AVANCE III spectrometer operating at a proton frequency of 499.87 MHz or equivalent.[2]

-

NMR Tubes: 5 mm diameter

-

Reference Standard: (Optional) 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or similar water-soluble standard.

2. Sample Preparation:

-

Weigh approximately 20 mg of this compound.[2]

-

Dissolve the sample in 0.6 mL of D₂O in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

3. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the D₂O solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the following acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the desired signal-to-noise ratio.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (aq): At least 3 seconds.

-

Spectral Width (sw): A range of approximately 10-12 ppm, centered around 5-6 ppm.

-

Temperature: 298 K (25 °C).

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the residual HDO solvent peak to 4.79 ppm. If an internal standard is used, reference the spectrum accordingly (e.g., TSP at 0.00 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and measure the coupling constants.

Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR characterization process for this compound.

Caption: Experimental workflow for ¹H NMR characterization.

References

Conformational Landscape of 2,2-Difluoroethylamine Hydrochloride in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational preferences of 2,2-difluoroethylamine hydrochloride in a D₂O solution, a subject of significant interest in medicinal chemistry and drug design due to the influence of fluorine on molecular conformation and bioactivity. The presence of multiple electronegative atoms gives rise to complex stereoelectronic interactions that dictate the molecule's three-dimensional structure and, consequently, its interactions with biological targets.

Core Findings: The Predominance of the Double Gauche Effect

The conformational equilibrium of this compound in an aqueous environment is overwhelmingly dominated by a specific conformer due to a phenomenon known as the "double gauche effect".[1][2][3][4] In this arrangement, the protonated amino group (+NH₃) is positioned in a gauche relationship with respect to both fluorine atoms. This preference is noteworthy because it persists even in a polar solvent like water, which would be expected to attenuate electrostatic interactions.[1][2][3][4]

Theoretical calculations and experimental data from NMR spectroscopy confirm that the gauche-gauche (gg) conformer is the most stable form.[1][4] The primary driving force for this stability is attributed to favorable electrostatic interactions between the positively charged nitrogen and the electronegative fluorine atoms.[1][2][3][4] While other factors such as hyperconjugation and intramolecular hydrogen bonding play a role, they are considered to be of secondary importance in this particular molecule.[1][2][3]

Quantitative Conformational Analysis

The conformational preferences of this compound in D₂O have been elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the vicinal coupling constants (³J). These experimental values, in conjunction with theoretical calculations, allow for the quantification of the conformational equilibrium.

| Parameter | Experimental Value (in D₂O) | Calculated Value (gg conformer, implicit water) | Calculated Value (ag conformer, implicit water) |

| ³JH,H | 2.6 Hz[1] | 1.3 Hz[1][4] | 5.5 Hz[1][4] |

| ³JH,F | 16.4 Hz[1] | 16.8 Hz[1][4] | 12.4 Hz[1][4] |

| Conformer | Calculated Relative Energy (implicit water) | Calculated Population (implicit water) |

| gauche-gauche (gg) | 0.0 kcal mol⁻¹ | 90%[1] |

| anti-gauche (ag) | 1.3 kcal mol⁻¹ | 10% |

Experimental Protocol: NMR Spectroscopic Analysis

The following section details the methodology employed for the conformational analysis of this compound in D₂O.

1. Sample Preparation:

-

This compound was procured from a commercial supplier (e.g., Sigma-Aldrich) and used without any further purification steps.[1][4]

-

A solution was prepared by dissolving approximately 20 mg of the compound in 1 mL of deuterium oxide (D₂O).[1][4]

2. NMR Data Acquisition:

-

¹H NMR spectra were acquired on a Bruker AVANCE III spectrometer, or an equivalent instrument, operating at a proton frequency of 499.87 MHz.[1][4]

-

The experiment was conducted at ambient temperature.

-

Standard pulse sequences were utilized for the acquisition of one-dimensional proton spectra.

3. Data Analysis:

-

The resulting spectra were processed using appropriate software (e.g., MestReNova, TopSpin).

-

Chemical shifts were referenced to an internal standard or to the residual solvent peak.

-

The vicinal coupling constants (³JH,H and ³JH,F) were determined by measuring the separation between the peaks in the corresponding multiplets.

Visualizing the Conformational Equilibrium and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the conformational equilibrium of this compound and the workflow of the experimental analysis.

Caption: Conformational equilibrium of this compound.

Caption: Workflow for the conformational analysis.

References

The Double Gauche Effect in 2,2-Difluoroethylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of molecules is a critical determinant of their biological activity and physicochemical properties. In the realm of fluorinated organic compounds, the "gauche effect" is a well-documented phenomenon. This technical guide provides an in-depth analysis of the "double gauche effect" as observed in 2,2-difluoroethylamine hydrochloride. This effect, where both fluorine substituents preferentially adopt a gauche conformation relative to the ammonium group, has significant implications for the molecular shape and, consequently, the design of novel pharmaceuticals and agrochemicals. This document summarizes key quantitative data, details the experimental and computational methodologies used in its study, and provides visual representations of the underlying principles.

Introduction

The introduction of fluorine atoms into organic molecules is a common strategy in drug development to enhance metabolic stability and bioactivity. The conformational isomerism of such molecules is governed by a complex interplay of steric, electrostatic, and hyperconjugative interactions. In this compound, a pronounced conformational preference, termed the "double gauche effect," is observed. This guide will explore the origins and quantification of this effect.

The Double Gauche Effect: Conformational Isomerism

In the case of this compound, the protonation of the amino group leads to a dramatic shift in conformational preference. The conformer in which both fluorine atoms are in a gauche relationship with the ammonium group (the gg conformer) is overwhelmingly favored over the conformer with one anti and one gauche fluorine (ag conformer). This preference holds true in both the gas phase and in aqueous solution.[1]

The primary driving force behind this double gauche effect is the electrostatic attraction between the electronegative fluorine atoms and the positively charged nitrogen atom of the ammonium group. While hyperconjugative interactions (specifically σCH→σCF and σCH→σCN) and intramolecular hydrogen bonding (F···H-N+) contribute, they play a secondary role in establishing this conformational preference.[1][2][3]

Quantitative Conformational Analysis

Computational studies and experimental NMR data provide a quantitative understanding of the double gauche effect in this compound.

Computational Energetics and Population Analysis

The relative energies and equilibrium populations of the gg and ag conformers have been determined using ab initio calculations. The data clearly indicates the dominance of the gg conformer.

| Conformer | Solvent | Relative Energy (kcal/mol) | Population (%) |

| gg | Gas Phase | 0.0 | ~100 |

| ag | Gas Phase | 3.1 | ~0 |

| gg | Implicit Water | 0.0 | 90 |

| ag | Implicit Water | 1.3 | 10 |

Table 1: Calculated relative energies and conformer populations for this compound.[1]

NMR Coupling Constants

Experimental 1H NMR spectroscopy in D2O provides key coupling constants that reflect the time-averaged conformation in solution. These experimental values show excellent agreement with the calculated values for the dominant gg conformer.

| Coupling Constant | Experimental Value (D2O) | Calculated Value (gg, implicit water) | Calculated Value (ag, implicit water) |

| 3JH,H (Hz) | 2.6 | 1.3 | 5.5 |

| 3JH,F (Hz) | 16.4 | 16.8 | 12.4 |

Table 2: Experimental and calculated NMR coupling constants for this compound.[1]

Experimental and Computational Protocols

Synthesis of this compound

While this compound is commercially available, a common synthetic route involves the reduction of 2,2-difluoroacetamide.

Protocol: Reduction of 2,2-Difluoroacetamide

-

Reaction Setup: A solution of 2,2-difluoroacetamide in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A solution of diborane (B2H6) in THF is added dropwise to the stirred solution of the amide at a controlled temperature, typically 0 °C.

-

Quenching: After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of methanol, followed by hydrochloric acid.

-

Workup: The mixture is then refluxed, cooled, and the solvent is removed under reduced pressure.

-

Isolation: The resulting residue is treated with a saturated solution of sodium hydroxide and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Salt Formation: The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the hydrochloride salt is precipitated by bubbling dry hydrogen chloride gas through the solution.

-

Purification: The crude this compound can be purified by recrystallization.

NMR Spectroscopy

Protocol: 1H NMR Analysis

-

Sample Preparation: A sample of this compound (approximately 20 mg) is dissolved in deuterium oxide (D2O, 0.5-0.7 mL) in a standard 5 mm NMR tube.

-

Instrumentation: 1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

Data Acquisition: The spectrum is acquired at a constant temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all relevant proton signals.

-

Data Processing: The resulting free induction decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual HDO signal).

-

Analysis: The chemical shifts, multiplicities, and coupling constants (3JH,H and 3JH,F) are determined from the processed spectrum.

Computational Chemistry

Protocol: Conformational Analysis and NBO Calculations

-

Structure Generation: Initial 3D structures of the gg and ag conformers of the 2,2-difluoroethylammonium cation are generated.

-

Geometry Optimization and Frequency Calculations: The geometries of the conformers are optimized, and vibrational frequencies are calculated to confirm that the structures correspond to true energy minima. These calculations are performed at the MP2/6-311++g(d,p) level of theory.

-

Solvation Modeling: To simulate an aqueous environment, the calculations are repeated using a polarizable continuum model (PCM).

-

Natural Bond Orbital (NBO) Analysis: To investigate the underlying electronic interactions (e.g., hyperconjugation), NBO analysis is performed on the optimized geometries at the B3LYP/6-311++g(d,p) level of theory.

-

Software: These calculations are typically carried out using computational chemistry software packages such as Gaussian.

Visualizing the Double Gauche Effect

The following diagrams illustrate the key concepts related to the double gauche effect in this compound.

Caption: Conformational equilibrium of this compound.

References

- 1. BJOC - Conformational analysis of this compound: double gauche effect [beilstein-journals.org]

- 2. Conformational analysis of this compound: double gauche effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

Theoretical Calculations on the Structure of 2,2-Difluoroethylamine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical calculations elucidating the conformational landscape of 2,2-difluoroethylamine hydrochloride. The structure and conformational preferences of fluorinated molecules are of significant interest in medicinal chemistry and drug development, as the introduction of fluorine atoms can profoundly influence a compound's metabolic stability, bioavailability, and binding affinity. This document summarizes the key findings from computational analyses, details the methodologies employed, and provides visualizations to clarify the underlying principles governing the structure of this compound.

Conformational Analysis and the "Double Gauche Effect"

The central theme in the theoretical study of this compound is its conformational isomerism, specifically the "double gauche effect."[1][2][3][4] This phenomenon describes the tendency of both fluorine atoms to adopt a gauche orientation relative to the ammonium group.[1][2][3][4] This preference is a result of a balance of electrostatic interactions, hyperconjugation, and intramolecular hydrogen bonding.[1][2][4]

Theoretical calculations have been instrumental in dissecting these contributing factors. The primary computational methods employed have been Møller-Plesset perturbation theory (MP2) for geometry optimization and Density Functional Theory (DFT) for Natural Bond Orbital (NBO) analysis.[1][2][4]

Computational Methodologies

A detailed understanding of the computational protocols is crucial for interpreting the results.

Experimental Protocol: 1H NMR Spectroscopy

As a point of comparison for the theoretical calculations, experimental 1H NMR spectroscopy was performed on this compound.[2]

-

Sample Preparation: Approximately 20 mg of this compound was dissolved in deuterium oxide (D₂O).[2]

-

Instrumentation: A Bruker AVANCE III spectrometer operating at a frequency of 499.87 MHz was used for the analysis.[2]

-

Purpose: The analysis of 3JH,H and 3JH,F coupling constants from the NMR spectrum provides insights into the dominant conformation in solution, which can then be compared to the calculated structures.[1][2]

Computational Protocol: Conformational Analysis

The theoretical investigation into the conformational isomerism involved the following steps:

-

Software: All calculations were performed using the Gaussian 09 software package.[2]

-

Geometry Optimization: The geometries of the different conformers of this compound were optimized using Møller-Plesset perturbation theory at the MP2 level with the 6-311++g(d,p) basis set.[1][2][4] This level of theory is known to provide a good description of electron correlation effects, which are important for accurately modeling non-covalent interactions.

-

Solvation Model: To simulate the effect of an aqueous environment, the Polarizable Continuum Model (PCM) was employed for calculations in implicit water.[1][2][4]

-

Natural Bond Orbital (NBO) Analysis: To investigate the electronic interactions contributing to the conformational preferences, NBO analysis was performed at the B3LYP/6-311++g(d,p) level of theory.[1][2]

The workflow for the theoretical calculations can be visualized as follows:

Quantitative Data from Theoretical Calculations

The theoretical calculations provide quantitative data on the relative energies and populations of the different conformers of 2,2-difluoroethylamine and its hydrochloride salt.

Conformational Parameters of 2,2-Difluoroethylamine (Neutral)

The following table summarizes the calculated relative energies (ΔE), and populations of the anti-gauche (ag) and gauche-gauche (gg) conformers of the neutral 2,2-difluoroethylamine in the gas phase and in implicit water.[2]

| Conformer | ΔE (kcal/mol) - Gas Phase | Population (%) - Gas Phase | ΔE (kcal/mol) - Implicit Water | Population (%) - Implicit Water |

| ag1 | 0.2 | 35 | 0.4 | 20 |

| ag2 | - | - | 1.3 | 4 |

| ag3 | 0.7 | 15 | 0.3 | 23 |

| gg1 | 2.4 | 1 | 1.0 | 14 |

| gg2 | 0.0 | 49 | 0.0 | 39 |

Conformational Parameters of this compound

The protonation of the amino group to form the hydrochloride salt significantly influences the conformational preferences. The following table presents the calculated relative energies (ΔE), populations, and key coupling constants for the anti-gauche (ag) and gauche-gauche (gg) conformers of this compound.[2]

| Parameter | Conformer | Gas Phase | Implicit Water | Experimental (D₂O) |

| ΔE (kcal/mol) | gg | 0.0 | 0.0 | - |

| ag | 2.5 | 1.3 | - | |

| Population (%) | gg | 98 | 90 | Predominant |

| ag | 2 | 10 | Minor | |

| ³JH,H (Hz) | gg | - | 1.3 | 2.6 |

| ag | - | 5.5 | - | |

| ³JH,F (Hz) | gg | - | 16.8 | 16.4 |

| ag | - | 12.4 | - |

The data clearly indicates a strong preference for the gauche-gauche (gg) conformer in both the gas phase and in solution, which is in good agreement with the experimental NMR data.[1][2]

The Gauche Effect and its Origins

The preference for the gauche conformation in fluorinated amines is a well-documented phenomenon. In the case of this compound, the "double gauche effect" is predominantly driven by electrostatic interactions.[1][2][3][4] The attraction between the positively charged nitrogen of the ammonium group and the electronegative fluorine atoms stabilizes the gauche arrangement.[1][2][3][4] While hyperconjugative effects (σCH→σCF and σCH→σCN) and intramolecular hydrogen bonding play a role, they are considered to be of secondary importance in this particular molecule.[1][2]

The interplay of these interactions is depicted in the following diagram:

Comparison with Other Theoretical Methods

While the primary literature on this compound focuses on MP2 and DFT (B3LYP), it is valuable for researchers to understand how these methods compare to other common computational approaches for a molecule of this nature.

-

Hartree-Fock (HF): As a mean-field theory, HF does not explicitly account for electron correlation. For conformational energies that depend on subtle non-covalent interactions, HF is generally less reliable than MP2 or DFT. It would likely overestimate the steric repulsion and underestimate the stabilizing electrostatic and hyperconjugative interactions.

-

Møller-Plesset Perturbation Theory (MP2): This method is one of the simplest ways to include electron correlation.[1][2][4] It is often a significant improvement over HF for calculating interaction energies and is a good choice for systems where dispersion forces are important.

-

Density Functional Theory (DFT): The accuracy of DFT depends heavily on the choice of the exchange-correlation functional. B3LYP, a hybrid functional, is a popular choice that often provides a good balance of accuracy and computational cost for organic molecules. However, for systems with significant non-covalent interactions, functionals that include empirical dispersion corrections (e.g., B3LYP-D3) or are specifically designed for such interactions may offer improved accuracy.

Conclusion

The theoretical calculations on this compound, primarily utilizing MP2 and DFT methods, have provided significant insights into its conformational preferences. The molecule exhibits a pronounced "double gauche effect," with the gauche-gauche conformer being overwhelmingly favored in both the gas phase and in solution. This preference is primarily attributed to stabilizing electrostatic interactions between the ammonium group and the fluorine atoms. The computational results are well-supported by experimental 1H NMR data. This understanding of the conformational landscape of this compound is valuable for its application as a building block in the design and development of novel pharmaceutical and agrochemical agents.

References

The Strategic Incorporation of a Gem-Difluoro Motif: A Technical Guide to 2,2-Difluoroethylamine Hydrochloride

Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic introduction of fluorine into bioactive molecules has become a cornerstone of drug design and development. Organofluorine compounds constitute a significant portion of the pharmaceutical market, a testament to the profound impact of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly enhance metabolic stability, modulate lipophilicity and basicity (pKa), and improve binding affinity to target proteins.[1][2]

Among the diverse array of fluorinated building blocks, those containing the gem-difluoroethylamino moiety have garnered considerable attention. This guide provides an in-depth technical overview of 2,2-difluoroethylamine hydrochloride (CAS RN: 79667-91-7), a versatile and valuable building block for the synthesis of novel therapeutics and agrochemicals.[3] We will explore its synthesis, physicochemical properties, reactivity, and provide detailed protocols for its incorporation into molecular scaffolds, underpinned by field-proven insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

This compound is a white solid that is highly soluble in water and other polar solvents.[3] Its key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 79667-91-7 | [4] |

| Molecular Formula | C₂H₆ClF₂N | [4] |

| Molecular Weight | 117.53 g/mol | [4] |

| Appearance | White solid | [3] |

| Melting Point | 132-137 °C (decomposes) | [3] |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use. The following are expected spectroscopic data based on its structure:

-

¹H NMR (D₂O):

-

δ 6.25 (tt, 1H, JHF = 54 Hz, JHH = 4 Hz, -CHF₂)

-

δ 3.60 (td, 2H, JHF = 15 Hz, JHH = 4 Hz, -CH₂NH₃⁺)

-

Rationale: The proton on the difluorinated carbon appears as a triplet of triplets due to coupling with the two fluorine atoms and the adjacent methylene protons. The methylene protons appear as a triplet of doublets due to coupling with the adjacent proton and the two fluorine atoms.

-

-

¹³C NMR (D₂O):

-

δ 113.5 (t, JCF = 240 Hz, -CHF₂)

-

δ 40.8 (t, JCF = 22 Hz, -CH₂NH₃⁺)

-

Rationale: The carbon bearing the fluorine atoms exhibits a large one-bond carbon-fluorine coupling constant and appears as a triplet. The adjacent carbon shows a smaller two-bond carbon-fluorine coupling, also resulting in a triplet.

-

-

¹⁹F NMR (D₂O):

-

δ -118.0 (dt, JHF = 54 Hz, JHF = 15 Hz)

-

Rationale: The two equivalent fluorine atoms will appear as a doublet of triplets due to coupling with the geminal proton and the vicinal methylene protons.

-

-

IR (KBr, cm⁻¹):

-

3200-2800 (broad, N-H stretch of ammonium)

-

1620 (N-H bend)

-

1100 (strong, C-F stretch)

-

Rationale: The spectrum is dominated by the ammonium salt functionalities and the strong, characteristic carbon-fluorine bond vibrations.

-

Synthesis of this compound

Several synthetic routes to 2,2-difluoroethylamine and its hydrochloride salt have been reported. A common and scalable approach involves the amination of a 2,2-difluoro-1-haloethane.

Another established method is the reduction of 2,2-difluoroacetamide, often utilizing reagents like diborane in tetrahydrofuran (THF).[5]

Reactivity and Synthetic Applications

As a primary amine, this compound is a versatile nucleophile that readily participates in a variety of cornerstone organic reactions. The hydrochloride salt is typically neutralized in situ with a suitable base to liberate the free amine for subsequent reactions.

N-Alkylation

The introduction of the 2,2-difluoroethylamino moiety onto a molecule can be achieved through N-alkylation with an appropriate electrophile. A common strategy is the reaction with an alkyl halide in the presence of a non-nucleophilic base.

Workflow for N-Alkylation:

Detailed Protocol: Synthesis of N-Ethyl-2,2-difluoroaniline

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,3-difluoro-6-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone (sufficient to make a 0.2 M solution).[6]

-

Addition of Alkylating Agent: To the stirring suspension, add ethyl iodide (1.5 eq) dropwise at room temperature.[6]

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and monitor the progress by thin-layer chromatography. The reaction is typically complete within 4-6 hours.[6]

-

Work-up: Allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone. Concentrate the filtrate under reduced pressure.[6]

-

Purification: Dissolve the crude product in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-Ethyl-2,3-difluoro-6-nitroaniline.[6]

| Reactant | Alkylating Agent | Base | Solvent | Conditions | Yield |

| 2,3-difluoro-6-nitroaniline | Ethyl iodide | K₂CO₃ | Acetone | Reflux, 4-6 h | Good |

N-Acylation

The formation of N-(2,2-difluoroethyl) amides is a straightforward and high-yielding transformation, typically achieved by reacting the free amine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Workflow for N-Acylation:

Detailed Protocol: Synthesis of N-(2,2-difluoroethyl)benzamide

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Addition of Acylating Agent: Slowly add benzoyl chloride (1.05 eq) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-(2,2-difluoroethyl)benzamide.

| Reactant | Acylating Agent | Base | Solvent | Conditions | Yield |

| 2,2-Difluoroethylamine HCl | Benzoyl chloride | Et₃N | Dichloromethane | 0 °C to RT, 2-4 h | High |

Case Study in Drug Development: Cathepsin K Inhibitors

A compelling example of the strategic use of the 2,2-difluoroethylamine moiety is in the development of inhibitors for cathepsin K, a cysteine protease implicated in osteoporosis.[7] The drug candidate odanacatib, a potent and selective cathepsin K inhibitor, features a trifluoroethylamine group.[8][9] Researchers at Merck explored the replacement of this trifluoroethylamine group with a difluoroethylamine moiety.[10]

This seemingly subtle modification led to a significant and beneficial change in the physicochemical properties of the resulting compounds. The difluoroethylamine analogs exhibited an increased basicity of the nitrogen atom, which positively impacted the distribution coefficient (log D).[10] This, in turn, translated to improved oral bioavailability in preclinical species.[10] Importantly, these difluoroethylamine-containing compounds maintained a similar potency against cathepsin K and a comparable selectivity profile against other cathepsins when compared to their trifluoroethylamine counterparts.[10] This work elegantly demonstrates how the gem-difluoroethyl group can serve as a valuable isostere for the trifluoromethyl group, offering a nuanced approach to fine-tuning the pharmacokinetic properties of a drug candidate without compromising its pharmacodynamic activity.

Safety and Handling

This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[11] It is also a skin and eye irritant.[11] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile fluorinated building block for medicinal and agricultural chemistry. Its unique physicochemical properties, conferred by the gem-difluoro motif, allow for the strategic modulation of key drug-like properties, including metabolic stability and oral bioavailability. The straightforward reactivity of its primary amine functionality enables its facile incorporation into a wide range of molecular scaffolds through well-established synthetic transformations. As the demand for novel, effective, and safe pharmaceuticals and agrochemicals continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation chemical entities.

References

- 1. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 2. enamine.net [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 2,2-Difluoroethan-1-amine hydrochloride | C2H6ClF2N | CID 18352163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Difluoroethylamines as an amide isostere in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound 79667-91-7 [sigmaaldrich.com]

The Difluoromethyl Group: A Comprehensive Technical Guide to its Unique Synthetic Properties

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethyl (CF₂H) group possesses a unique combination of electronic and steric properties that make it a valuable bioisostere and a modulator of physicochemical characteristics. This in-depth technical guide explores the core properties of the difluoromethyl group and provides a detailed overview of its synthesis, empowering researchers to leverage its potential in their scientific endeavors.

Unique Properties of the Difluoromethyl Group

The difluoromethyl group's distinctiveness arises from a delicate balance of properties that differentiate it from both its non-fluorinated counterpart, the methyl group (CH₃), and the fully fluorinated trifluoromethyl group (CF₃).

Electronic Effects

The two highly electronegative fluorine atoms impart a strong electron-withdrawing inductive effect, influencing the acidity and basicity of neighboring functional groups. However, unlike the trifluoromethyl group, the CF₂H group retains a hydrogen atom capable of participating in hydrogen bonding.

Key Electronic Properties:

-

Inductive Effect: The CF₂H group is strongly electron-withdrawing, which can significantly impact the pKa of adjacent functionalities.

-

Lipophilic Hydrogen Bond Donor: The polarized C-H bond in the CF₂H group allows it to act as a hydrogen bond donor, a rare characteristic for a lipophilic group.[1][2][3] This enables it to mimic the hydrogen bonding capabilities of hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, making it an effective bioisostere.[4][5]

-

Metabolic Stability: The strong C-F bonds contribute to increased metabolic stability, often protecting adjacent sites from enzymatic degradation.[6]

Steric Properties

The difluoromethyl group is sterically larger than a hydrogen atom but comparable to or slightly larger than a methyl group. This allows for its introduction without causing significant steric hindrance in many molecular scaffolds.

Bioisosterism

The CF₂H group is considered a bioisostere of the hydroxyl, thiol, and amine functionalities.[4][7] This means it can replace these groups in a molecule while maintaining or even enhancing biological activity. This bioisosteric replacement can lead to improved pharmacokinetic properties such as increased membrane permeability and metabolic stability.[7]

Data Presentation: Comparative Physicochemical Properties

To facilitate the rational design of molecules incorporating the difluoromethyl group, the following tables summarize key quantitative data, comparing it with other common functional groups.

Table 1: Electronic Properties - Hammett Constants

| Substituent | σ_m_ | σ_p_ |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -CF₂H | 0.31 | 0.35 |

| -CF₃ | 0.43 | 0.54 |

| -OH | 0.12 | -0.37 |

| -SH | 0.25 | 0.15 |

| -NH₂ | -0.16 | -0.66 |

Data sourced from multiple literature reviews.

Table 2: Steric and Physicochemical Properties

| Property | -H | -CH₃ | -CF₂H | -CF₃ | -OH | -SH |

| A-Value (kcal/mol) | 0 | 1.74 | 1.85 | 2.1 | 0.87 (OAc) | 1.15 |

| van der Waals Radius (Å) | 1.20 | 2.00 | ~2.1 | 2.2 | 1.52 (O) | 1.80 (S) |

| C-X Bond Length (Å) | C-H: 1.09 | C-C: 1.54 | C-C: ~1.52 | C-C: 1.54 | C-O: 1.43 | C-S: 1.82 |

| C-F: ~1.35 | C-F: 1.33 | |||||

| C-H: ~1.09 | ||||||

| ΔlogP (vs. -CH₃) | - | 0 | -0.1 to +0.4 | +0.88 | - | - |

| Hydrogen Bond Acidity (A) | 0 | < 0.01 | 0.085-0.126 | 0 | ~0.37 | ~0.15 |

Data compiled from various sources, including experimental and computational studies. A-value for -OH is for the acetylated derivative. ΔlogP values can vary depending on the molecular context.[2][8][9][10]

Synthetic Methodologies for Difluoromethylation

The introduction of the difluoromethyl group can be achieved through several synthetic strategies, broadly categorized as nucleophilic, electrophilic, and radical difluoromethylation.

Nucleophilic Difluoromethylation

These methods involve the transfer of a difluoromethyl anion or its equivalent to an electrophilic substrate.

This protocol describes a general procedure for the copper-catalyzed difluoromethylation of an unactivated alkyl bromide using (Difluoromethyl)trimethylsilane (TMSCF₂H).

Materials:

-

Alkyl bromide (1.0 equiv)

-

TMSCF₂H (2.0 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Cesium fluoride (CsF) (2.0 equiv)

-

1,10-Phenanthroline (20 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%), CsF (2.0 equiv), and 1,10-phenanthroline (20 mol%).

-

Add the alkyl bromide (1.0 equiv) and anhydrous DMF.

-

Add TMSCF₂H (2.0 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated alkane.

Electrophilic Difluoromethylation

These methods utilize reagents that deliver a difluoromethyl cation or a difluorocarbene to a nucleophilic substrate.

This protocol outlines the generation of difluorocarbene from sodium chlorodifluoroacetate and its reaction with a β-ketoester.

Materials:

-

β-Ketoester (1.0 equiv)

-

Sodium chlorodifluoroacetate (2.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask, add the β-ketoester (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous DMF.

-

Heat the mixture to a specified temperature (e.g., 100 °C).

-

Add sodium chlorodifluoroacetate (2.0 equiv) portion-wise over a period of time.

-

Continue heating and stirring the reaction mixture for the required duration (typically 2-4 hours), monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the α-difluoromethylated β-ketoester.

Radical Difluoromethylation

Radical difluoromethylation involves the generation of a difluoromethyl radical, which then reacts with a suitable substrate.

This protocol describes a general procedure for the visible-light-induced radical C-H difluoromethylation of a heteroarene.

Materials:

-

Heteroarene (1.0 equiv)

-

Difluoromethylation reagent (e.g., a difluoromethyl sulfonium salt) (1.5 equiv)

-

Photocatalyst (e.g., an iridium or ruthenium complex) (1-5 mol%)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

In a reaction vessel, combine the heteroarene (1.0 equiv), the difluoromethylation reagent (1.5 equiv), the photocatalyst (1-5 mol%), and the base (2.0 equiv).

-

Add the anhydrous solvent and degas the mixture.

-

Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the difluoromethylated heteroarene.

Visualization of Key Pathways and Concepts

The following diagrams, generated using the DOT language, illustrate important concepts related to the difluoromethyl group.

Case Study: Roflumilast Signaling Pathway

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast is crucial for its activity.

Case Study: Eflornithine Mechanism of Action

Eflornithine is an irreversible inhibitor of ornithine decarboxylase (ODC), used in the treatment of African trypanosomiasis and hirsutism. The difluoromethyl group is key to its mechanism-based inhibition.

Conclusion

The difluoromethyl group offers a compelling set of properties for the modern synthetic chemist. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its electron-withdrawing nature and metabolic stability, provides a powerful tool for the fine-tuning of molecular properties. The diverse and expanding array of synthetic methodologies for its introduction, from nucleophilic and electrophilic to radical approaches, ensures its accessibility for a wide range of applications. This guide serves as a foundational resource for researchers seeking to harness the unique potential of the difluoromethyl group in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 2. mdpi.com [mdpi.com]

- 3. atsjournals.org [atsjournals.org]

- 4. The effect and associated mechanism of action of phosphodiesterase 4 (PDE4) inhibitor on CD4+ lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roflumilast restores cAMP/PKA/CREB signaling axis for FtMt-mediated tumor inhibition of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDE4 inhibitor, roflumilast protects cardiomyocytes against NO-induced apoptosis via activation of PKA and Epac dual pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eflornithine (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 2,2-Difluoroethylamine Hydrochloride: A Technical Guide for Researchers

An in-depth analysis of the solubility characteristics of 2,2-Difluoroethylamine Hydrochloride, a critical building block in modern drug discovery and materials science. This guide provides a summary of its physical properties, discusses its solubility in aqueous and organic media, and outlines a general synthetic and purification workflow.

Introduction

This compound is a valuable fluorinated building block utilized by researchers and scientists in the development of novel pharmaceuticals and advanced materials. The incorporation of the difluoroethyl motif can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of bioactive molecules. A thorough understanding of its solubility is paramount for its effective use in synthesis, purification, and formulation. This technical guide consolidates the available information on the physical properties and solubility of this compound to support its application in research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₂H₆ClF₂N |

| Molecular Weight | 117.53 g/mol |

| Appearance | White to off-white solid/powder |

| Melting Point | 132-137 °C (with decomposition) |

| Storage Temperature | 2-8 °C |

| CAS Number | 79667-91-7 |

Solubility Profile

A comprehensive search of scientific literature and chemical databases did not yield quantitative solubility data for this compound in a range of common organic solvents. However, based on its chemical structure as a hydrochloride salt and qualitative descriptions from various sources, a general solubility profile can be inferred.

Aqueous Solubility: this compound is consistently described as being water-soluble. This is expected for a low molecular weight amine hydrochloride, where the ionic nature of the salt and the potential for hydrogen bonding with water molecules contribute to its solubility. Its use in D₂O for NMR analysis further confirms its solubility in aqueous media.

Solubility in Organic Solvents: As an amine salt, this compound is anticipated to exhibit higher solubility in polar protic solvents and lower solubility in nonpolar aprotic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): It is likely to have moderate to good solubility in lower alcohols due to the polarity of the solvents and their ability to engage in hydrogen bonding. These solvents can solvate both the ammonium cation and the chloride anion.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide, Dimethyl Sulfoxide): Solubility in these solvents is expected to be variable. While these solvents are polar, they lack the ability to act as hydrogen bond donors, which may limit their effectiveness in solvating the chloride anion compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): The solubility in nonpolar solvents is expected to be very low. The ionic nature of the hydrochloride salt is incompatible with the nonpolar environment of these solvents.

Purification by Crystallization and Extraction: Patents describing the synthesis of 2,2-Difluoroethylamine mention its purification via crystallization of the hydrochloride salt. This process relies on the differential solubility of the compound in a given solvent at varying temperatures. While the specific solvents are not detailed, this indicates that a solvent system exists wherein the compound is soluble at elevated temperatures and precipitates upon cooling. Furthermore, the mention of purifying water-soluble salts by extraction from aqueous solutions suggests that it is possible to partition the free base into an organic solvent after neutralization, while the salt remains in the aqueous phase.

General Experimental Workflow: Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis of 2,2-Difluoroethylamine and its subsequent conversion to and purification of the hydrochloride salt. This process is typical for the production of amine hydrochlorides and is relevant to researchers working with this compound.

Experimental Considerations for the Workflow:

-

Amination Reaction: This step typically involves reacting a 2,2-difluoro-1-haloethane with ammonia in a polar aprotic solvent. The reaction is often carried out under pressure and at elevated temperatures.

-

Isolation: The volatile 2,2-difluoroethylamine (free base) is typically isolated from the reaction mixture by distillation.

-

Salt Formation: The hydrochloride salt is formed by treating a solution of the free amine in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride (e.g., HCl gas or a solution of HCl in an organic solvent).

-

Purification: The precipitated hydrochloride salt is collected by filtration. Further purification can be achieved by crystallization from a solvent in which the salt has a higher solubility at an elevated temperature and lower solubility at room temperature or below. The final product is then dried under vacuum to remove residual solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be systematically documented in publicly available literature, its properties as a water-soluble amine salt provide a strong basis for predicting its solubility behavior. Researchers can anticipate good solubility in polar protic solvents and limited solubility in nonpolar solvents. The provided general synthetic and purification workflow offers a practical guide for handling and purifying this important chemical intermediate. Further experimental studies are warranted to establish a comprehensive and quantitative solubility profile of this compound in a broad range of organic solvents to further aid in its application in scientific research.

A Technical Guide to 2,2-Difluoroethylamine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-Difluoroethylamine Hydrochloride (HCl), a critical building block in modern medicinal chemistry and material science. The incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacological profile.[1] 2,2-Difluoroethylamine HCl serves as a key reagent for introducing the valuable 2,2-difluoroethylamino moiety.

Physicochemical Properties

2,2-Difluoroethylamine HCl is a white to off-white solid at room temperature.[1][2] Its physical and chemical characteristics are crucial for its handling, storage, and application in synthesis.

A summary of its key quantitative data is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | [1][2][3] |

| Melting Point | 132-137 °C (with decomposition) | [1][2][3] |

| Molecular Formula | C₂H₆ClF₂N | [1][3][4] |

| Molecular Weight | 117.53 g/mol | [1][3][4] |

| Purity (Assay) | ≥95% - 99% | [3] |

| Solubility (Free Amine) | 276 g/L in Water (at 20°C) | [5][6] |

| pKa (of conjugate acid) | 7.09 ± 0.30 (Predicted for free amine) | [7] |

| Partition Coefficient (Log P) | 1.42 (at 22°C for free amine) | [5][6] |

| Storage Conditions | 2-8 °C | [1][2][3] |

Experimental Protocols

Detailed methodologies for the synthesis of 2,2-Difluoroethylamine HCl and its application in subsequent reactions are vital for researchers.

2.1. Synthesis of 2,2-Difluoroethylamine HCl via Reduction of 2,2-Difluoroacetamide

One common laboratory-scale synthesis involves the reduction of 2,2-difluoroacetamide.[2]

-

Materials:

-

2,2-Difluoroacetamide

-

Diborane solution in Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Anhydrous Diethyl Ether

-

Sodium Sulfate (anhydrous)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath.

-

-

Procedure:

-

In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2,2-difluoroacetamide in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of diborane in THF dropwise to the cooled amide solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of a 6M HCl solution.

-

Remove the THF under reduced pressure.

-

Wash the resulting aqueous solution with diethyl ether to remove any non-polar impurities.

-

Make the aqueous layer basic (pH > 10) with a concentrated NaOH solution.

-

Extract the free amine into diethyl ether (3x).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and cool in an ice bath.

-

Bubble dry HCl gas through the ethereal solution to precipitate the 2,2-Difluoroethylamine HCl salt.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

-

2.2. In-situ Generation of Difluoromethyl Diazomethane

2,2-Difluoroethylamine HCl is a precursor to the "elusive" difluoromethyl diazomethane (CF₂HCHN₂), a valuable reagent for introducing the difluoromethyl group.

-

Materials:

-

This compound

-

tert-Butyl nitrite

-

Acetic acid (catalytic amount)

-

Suitable solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Substrate for cycloaddition (e.g., an alkene or alkyne)

-

Reaction vessel, magnetic stirrer, ice bath.

-

-

Procedure:

-

To a solution of the alkene or alkyne substrate in the chosen solvent, add this compound.

-

Add a catalytic amount of acetic acid to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tert-butyl nitrite to the stirred solution. The in-situ generation of difluoromethyl diazomethane will occur, which then reacts with the substrate.

-

Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction mixture can be quenched with water and extracted with an organic solvent for purification of the difluoromethylated product.

-

Applications in Research and Development

The unique properties conferred by the difluoromethyl group make 2,2-Difluoroethylamine HCl a compound of significant interest.

-

Pharmaceutical Development: It is a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.[1] The C-F bond's strength and the fluorine atoms' electronegativity can enhance metabolic stability and receptor binding affinity.[1]

-

Agrochemicals: The compound is used to create advanced pesticides and herbicides. The difluoromethyl group can improve the absorption and effectiveness of these agents.[1]

-

Material Science: It is explored in creating advanced polymers and coatings that require specific chemical properties for enhanced durability and performance.[1]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the in-situ generation of difluoromethyl diazomethane from 2,2-Difluoroethylamine HCl and its subsequent [3+2] cycloaddition reaction with an alkyne to form a difluoromethyl-pyrazole, a common scaffold in agrochemicals.

Caption: Workflow for CF₂H-Pyrazole Synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. EP2638001B1 - Method for producing 2,2-difluoroethylamine based on prop-2-en-1-amine - Google Patents [patents.google.com]

- 3. CN102796006A - Synthesis method for 2-bromo-2,2-difluoroethylamine hydrochloride - Google Patents [patents.google.com]

- 4. 2,2-Difluoroethan-1-amine hydrochloride | C2H6ClF2N | CID 18352163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 2,2-Difluoroethylamine|lookchem [lookchem.com]

PubChem and MDL number for 2,2-Difluoroethylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2-Difluoroethylamine hydrochloride, a key building block in modern medicinal chemistry and materials science. This document outlines its chemical identifiers, physical properties, and a significant experimental application, providing a resource for its use in research and development.

Chemical Identifiers and Properties

This compound is a versatile reagent utilized in the synthesis of diverse fluorine-containing molecules. The introduction of a difluoroethyl moiety can significantly enhance the metabolic stability and bioactivity of parent compounds, making it a valuable tool in drug discovery.

Key Identifiers:

| Identifier | Value |

| PubChem CID | 18352163[1][2] |

| MDL Number | MFCD04038283[2][3][4][5] |

| CAS Number | 79667-91-7[1][2][3][4][5] |

Physicochemical Data:

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₂H₆ClF₂N | [1][2][3][4] |

| Molecular Weight | 117.53 g/mol | [4] |

| Appearance | White solid | [2] |

| Melting Point | 132-137 °C (with decomposition) | [2][5] |

| Assay (Purity) | ≥95% | [5] |

| Storage Temperature | 2-8 °C | [2][5] |

Experimental Protocols

A significant application of this compound is as a precursor for the in situ generation of the highly reactive intermediate, difluoromethyl diazomethane (CF₂HCHN₂). This intermediate is particularly useful for the synthesis of agrochemically important difluoromethyl-substituted pyrazoles through [3+2] cycloaddition reactions.[3]

In Situ Generation of Difluoromethyl Diazomethane and Synthesis of Difluoromethyl-Substituted Pyrazoles

This protocol describes a one-pot process for the generation of difluoromethyl diazomethane and its subsequent reaction with alkynes to yield pyrazoles. This method avoids the need to isolate the potentially toxic and explosive diazomethane intermediate.[3]

Methodology:

-

Reaction Setup: The reaction is typically conducted in a common organic solvent, such as chloroform, and can be performed in the presence of air.

-

Reagents:

-

Procedure: To a solution of the alkyne and this compound in the reaction solvent, tert-butyl nitrite and a catalytic amount of acetic acid are added.

-

Reaction: The this compound is converted in situ to difluoromethyl diazomethane. This intermediate then undergoes a [3+2] cycloaddition reaction with the alkyne present in the reaction mixture.

-

Outcome: The process yields difluoromethyl-substituted pyrazoles. The reaction is noted to be practical and scalable, allowing for gram-scale preparation of the target compounds.[3]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis of difluoromethyl-substituted pyrazoles using this compound.

Caption: Experimental workflow for pyrazole synthesis.

Signaling Pathways and Biological Activity

This compound serves as a crucial building block in pharmaceutical research, particularly in the development of drugs targeting neurological disorders.[6] The incorporation of the difluoroethyl group can enhance properties such as metabolic stability and bioavailability. However, specific signaling pathways directly modulated by compounds derived from this compound are not extensively detailed in the available literature. Research is focused on the synthesis of novel chemical entities, with subsequent pharmacological evaluation required to elucidate specific biological targets and mechanisms of action.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ generation of difluoromethyl diazomethane for [3+2] cycloadditions with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]